3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride

Catalog No.
S3338105
CAS No.
2152677-40-0
M.F
C12H15Cl2N3
M. Wt
272.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)py...

CAS Number

2152677-40-0

Product Name

3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride

IUPAC Name

3-(chloromethyl)-2-(2-propan-2-ylpyrazol-3-yl)pyridine;hydrochloride

Molecular Formula

C12H15Cl2N3

Molecular Weight

272.17

InChI

InChI=1S/C12H14ClN3.ClH/c1-9(2)16-11(5-7-15-16)12-10(8-13)4-3-6-14-12;/h3-7,9H,8H2,1-2H3;1H

InChI Key

UKTHRMMETXCGBZ-UHFFFAOYSA-N

SMILES

CC(C)N1C(=CC=N1)C2=C(C=CC=N2)CCl.Cl

Canonical SMILES

CC(C)N1C(=CC=N1)C2=C(C=CC=N2)CCl.Cl
  • Synthetic Organic Chemistry

    The presence of a chloromethyl group suggests 3-Cl-IPP could be a potential building block for the synthesis of more complex molecules. Chloromethyl groups are known for their reactivity and can be used for further functionalization through various reactions PubChem, 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine: .

  • Medicinal Chemistry

    The pyrazole and pyridine rings are commonly found in various bioactive molecules. Research could investigate if 3-Cl-IPP possesses any medicinal properties or if it can serve as a starting point for the development of new drugs NCBI, PubChem, Heterocyclic Chemistry: .

  • Material Science

3-(Chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride is a chemical compound with the molecular formula C12H15Cl2N3C_{12}H_{15}Cl_{2}N_{3} and a molecular weight of approximately 272.17 g/mol. This compound features a pyridine ring substituted with a chloromethyl group and an isopropyl-1H-pyrazol-5-yl moiety. Its structural complexity includes multiple functional groups, which contribute to its unique chemical properties and potential biological activities .

Typical of chloromethyl and pyrazole derivatives. Key reactions include:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Condensation Reactions: The presence of the pyrazole ring allows for potential condensation reactions with aldehydes or ketones.
  • Rearrangement Reactions: Under certain conditions, the compound may undergo rearrangements that can affect its biological activity.

These reactions are essential for modifying the compound to explore its structure-activity relationship in biological systems.

Initial studies suggest that 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride exhibits notable biological activities, particularly in the realm of pharmacology. It has shown potential as:

  • Antimicrobial Agent: Preliminary tests indicate effectiveness against various bacterial strains.
  • Anti-inflammatory Properties: The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Cytotoxic Effects: In vitro studies have shown that it can induce apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent .

The synthesis of 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride typically involves several steps:

  • Preparation of the Pyridine Derivative: The starting material is often a substituted pyridine, which can be synthesized through cyclization reactions.
  • Introduction of the Chloromethyl Group: This can be achieved using chloromethylation reagents such as formaldehyde and hydrochloric acid in the presence of a catalyst.
  • Formation of the Pyrazole Ring: The isopropylpyrazole moiety can be introduced via condensation reactions with appropriate hydrazones or hydrazines.
  • Hydrochloride Salt Formation: The final step involves converting the base form into its hydrochloride salt to enhance solubility and stability.

These methods allow for the fine-tuning of chemical properties and biological activity .

3-(Chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride has potential applications in various fields:

  • Pharmaceutical Development: Due to its antimicrobial and anti-inflammatory properties, it may serve as a lead compound for new drug formulations.
  • Chemical Research: Its unique structure makes it valuable for studying structure-activity relationships in medicinal chemistry.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pathogens .

Interaction studies are crucial for understanding how 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride interacts with biological systems. These studies may involve:

  • Protein Binding Assays: To determine how well the compound binds to target proteins, which can influence its efficacy and safety profile.
  • Enzyme Inhibition Studies: Assessing its ability to inhibit specific enzymes involved in disease processes.
  • Cellular Uptake Studies: Understanding how effectively the compound enters cells can provide insights into its bioavailability and therapeutic potential .

Several compounds share structural similarities with 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-(Chloromethyl)-2-(2-isopropylpyrazol-3-yl)pyridineSimilar chloromethyl and pyrazole groupsDifferent positioning of isopropyl group
3-(Chloromethyl)-2-(1-methylpyrazol-5-yl)pyridineContains a methyl group instead of isopropylMay exhibit different biological activities
4-(Chloromethyl)-2-(1-isopropylpyrazol-5-yl)pyridineChloromethyl at a different position on pyridinePotentially alters pharmacokinetic properties

The uniqueness of 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride lies in its specific combination of substituents on both the pyridine and pyrazole rings, which may confer distinct pharmacological properties not observed in other similar compounds .

Dates

Modify: 2024-02-18

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